2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS No.: 1310404-27-3
Cat. No.: VC3809069
Molecular Formula: C10H14BClN2O2
Molecular Weight: 240.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1310404-27-3 |
---|---|
Molecular Formula | C10H14BClN2O2 |
Molecular Weight | 240.5 g/mol |
IUPAC Name | 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Standard InChI | InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3 |
Standard InChI Key | QQSUAGFVCYBRDH-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Cl |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a white-to-yellow crystalline solid with the systematic IUPAC name 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. Its structural identity is confirmed through spectroscopic and chromatographic analyses:
Property | Value |
---|---|
CAS Number | 1310404-27-3 |
Molecular Formula | |
Molecular Weight | 240.494 g/mol |
SMILES | CC1(C)OB(OC1(C)C)c2ccnc(Cl)n2 |
InChI Key | VLAPDEKXZLRRKV-UHFFFAOYSA-N |
Purity | ≥97% (HPLC) |
The boronate ester group (pinacol boronic ester) enhances stability and solubility in organic solvents, facilitating its use in catalytic reactions .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous compounds, such as 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, reveal planar pyrimidine rings with boron atoms adopting trigonal planar geometries . Nuclear magnetic resonance (NMR) spectra typically exhibit characteristic signals for the pinacol methyl groups (δ 1.0–1.3 ppm in ) and pyrimidine protons (δ 8.5–9.0 ppm) .
Synthesis and Reactivity
Reactivity in Cross-Coupling Reactions
The compound’s boronate ester group participates in Suzuki-Miyaura couplings with aryl halides, enabling the formation of biaryl systems. For example:
This reactivity is pivotal in constructing pharmacophores for kinase inhibitors and antiviral agents .
Applications in Pharmaceutical and Material Science
Drug Discovery
The compound’s dual functionality (chlorine for substitution, boronate for coupling) makes it a versatile building block. Notable applications include:
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Anticancer Agents: As intermediates in synthesizing pyrimidine-based kinase inhibitors (e.g., EGFR and VEGFR inhibitors) .
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Antiviral Compounds: Incorporation into nucleoside analogs targeting viral polymerases .
Material Science
In polymer chemistry, the boronate group facilitates the development of stimuli-responsive materials. For instance, boron-containing polymers exhibit thermal stability and tunable optical properties .
Hazard Code | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
Comparative Analysis with Structural Analogs
The positional isomerism of the boronate group significantly impacts reactivity:
Property | 4-Boronate Isomer | 5-Boronate Isomer |
---|---|---|
CAS Number | 1310404-27-3 | 1003845-08-6 |
Melting Point | Not reported | 68°C |
Suzuki Coupling Efficiency | Moderate (steric hindrance at C4) | High (favorable C5 position) |
Synthetic Accessibility | Requires specialized precursors | Commercially available |
The 4-boronate derivative’s steric constraints may limit its use in certain coupling reactions compared to the 5-isomer .
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